
2-Chloro-pyridine-3,5-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-pyridine-3,5-dicarbaldehyde” is a chemical compound with the molecular formula C7H4ClNO2 . It has been used in the preparation of new compounds derived from reactions of pyridine-3,5-dicarboxylic acid .
Synthesis Analysis
The synthesis of “2-Chloro-pyridine-3,5-dicarbaldehyde” involves several steps. One method involves the chlorination of 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine . Another method involves the reaction of pyridine-3,5-dicarboxylic acid with thionyl chloride under a nitrogen atmosphere .Molecular Structure Analysis
The molecular structure of “2-Chloro-pyridine-3,5-dicarbaldehyde” consists of a pyridine ring with a chlorine atom at the 2-position and aldehyde groups at the 3 and 5 positions . The molecular weight of the compound is 169.57 .Physical And Chemical Properties Analysis
“2-Chloro-pyridine-3,5-dicarbaldehyde” has a melting point of 70-71 °C and a predicted boiling point of 321.1±42.0 °C. Its predicted density is 1.437±0.06 g/cm3 .Applications De Recherche Scientifique
1. Metal–Organic Frameworks (MOFs) Synthesis
- Application Summary: Pyridine-3,5-dicarboxylic acid is used in the synthesis of new metal–organic frameworks (MOFs). These MOFs are prepared from reactions of pyridine-3,5-dicarboxylic acid, bipositive d-metal ions (Cd2+, Zn2+, Co2+ and Cu2+), and various template molecules .
- Methods of Application: The synthesis involves reactions of pyridine-3,5-dicarboxylic acid with bipositive d-metal ions and various template molecules. The resulting compounds have different structural architectures, some of which are unusual and present new topological types .
- Results: The study represents the initial systematic investigation on the use of a combination of polytopic nitrogen and oxygen-donor ligands and amino- or pyridine-alcohol templates for the synthesis of new MOFs .
2. Battery-Supercapacitor Hybrid Energy Storage Devices
- Application Summary: Pyridine 3,5-dicarboxylate-based metal–organic frameworks are used as an active electrode material for battery-supercapacitor hybrid energy storage devices .
- Methods of Application: MOFs based on pyridine 3,5-dicarboxylate ligand in combination with copper and cobalt are electrochemically analyzed. A battery supercapacitor hybrid device was fabricated, comprising Cu-PYDC-MOF and activated carbon (AC) electrodes .
- Results: The device showcased energy and power density of 17 W h kg −1 and 2550 W kg −1, respectively. With their performance and versatility, the PYDC-based MOFs stand at the forefront of energy technology .
3. Synthesis of New Metal–Organic Frameworks
- Application Summary: A series of new compounds were prepared from reactions of pyridine-3,5-dicarboxylic acid (PDCH2), bipositive d-metal ions (Cd2+, Zn2+, Co2+ and Cu2+) and various template molecules .
- Methods of Application: The synthesis involves reactions of pyridine-3,5-dicarboxylic acid with bipositive d-metal ions and various template molecules. The resulting compounds have different structural architectures, some of which are unusual and present new topological types .
- Results: This study represents the initial systematic investigation on the use of a combination of polytopic nitrogen and oxygen-donor ligands and amino- or pyridine-alcohol templates for the synthesis of new MOFs .
4. Synthesis of 4,6-Diphenyl-3a,5-Dihydro-4H-Indazole-3-Carbaldehyde
- Application Summary: 2-Chloro-6-dimethylamino-3,5-pyridine-dicarbaldehyde is used in the synthesis of 4,6-diphenyl-3a,5-dihydro-4H-indazole-3-carbaldehyde .
- Methods of Application: The synthesis involves the reaction of 2-Chloro-6-dimethylamino-3,5-pyridine-dicarbaldehyde with other reagents to form the desired compound .
- Results: The resulting compound, 4,6-diphenyl-3a,5-dihydro-4H-indazole-3-carbaldehyde, has potential applications in various fields of chemistry .
5. Synthesis of Trifluoromethylpyridines
- Application Summary: Trifluoromethylpyridines, which can be synthesized from similar compounds, are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods of Application: The synthesis involves the reaction of similar compounds with other reagents to form trifluoromethylpyridines .
- Results: Trifluoromethylpyridines have been used in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
6. Synthesis of 4,6-Diphenyl-3a,5-Dihydro-4H-Indazole-3-Carbaldehyde
- Application Summary: 2-Chloro-6-dimethylamino-3,5-pyridine-dicarbaldehyde is used in the synthesis of 4,6-diphenyl-3a,5-dihydro-4H-indazole-3-carbaldehyde .
- Methods of Application: The synthesis involves the reaction of 2-Chloro-6-dimethylamino-3,5-pyridine-dicarbaldehyde with other reagents to form the desired compound .
- Results: The resulting compound, 4,6-diphenyl-3a,5-dihydro-4H-indazole-3-carbaldehyde, has potential applications in various fields of chemistry .
Propriétés
IUPAC Name |
2-chloropyridine-3,5-dicarbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2/c8-7-6(4-11)1-5(3-10)2-9-7/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLGTPPMJGXGBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-pyridine-3,5-dicarbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

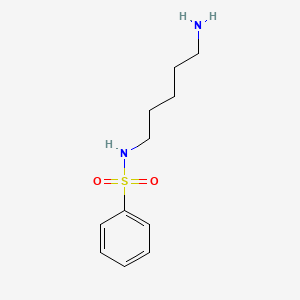
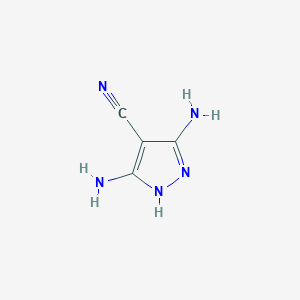
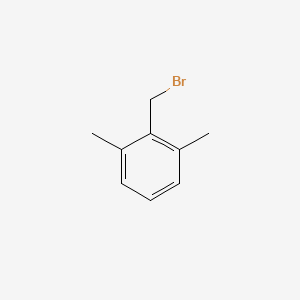
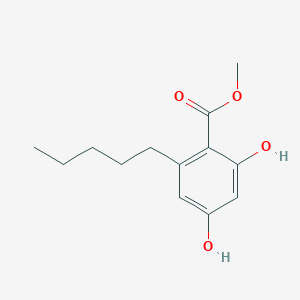
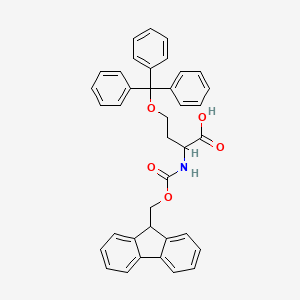
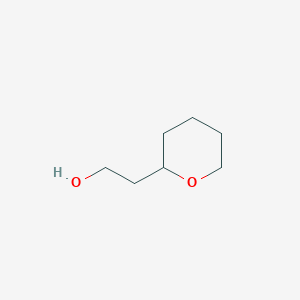
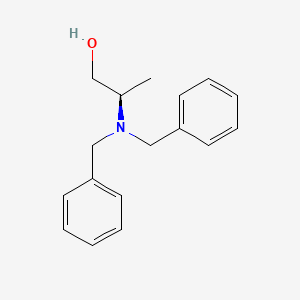
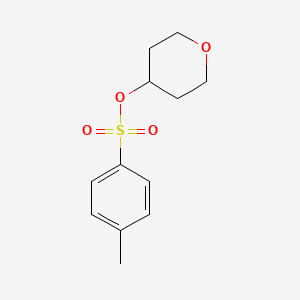
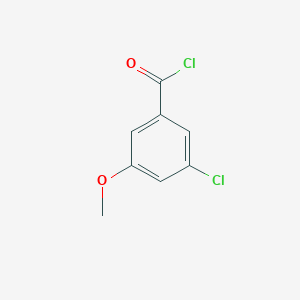
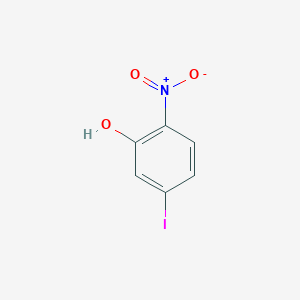
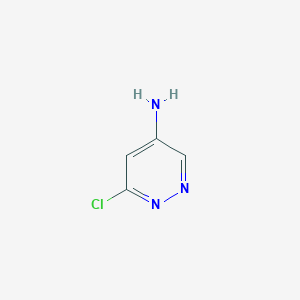
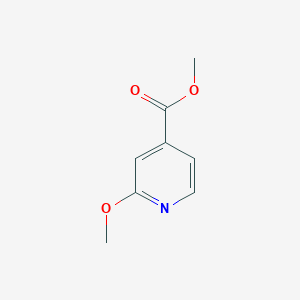

![Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate](/img/structure/B1315791.png)